molecular formula C13H10N2 B1376273 2-(6-Phenylpyridin-3-yl)acetonitrile CAS No. 1204809-96-0

2-(6-Phenylpyridin-3-yl)acetonitrile

Cat. No. B1376273
Key on ui cas rn: 1204809-96-0
M. Wt: 194.23 g/mol
InChI Key: VZBFHKGVEZVALH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08927562B2

Procedure details

Phenylboronic acid (4630.9 mg, 37.98 mmol), K3PO4 (20129 mg, 94.95 mmol), and PdCl2(dppf).CH2Cl2 (1291 mg, 1.58 mmol) was added to a solution of 2-(6-chloropyridin-3-yl)acetonitrile (5000 mg, 31.65 mmol) in dioxane (100 mL) and H2O (10 mL). The resulting mixture was stirred at 75° C. under argon overnight. The mixture was diluted with H2O and then extracted with ethyl acetate (×2). The combined organic layers were washed with brine and dried with Na2SO4. Evaporation and purification by column chromatography afforded 2-(6-phenylpyridin-3-yl)acetonitrile: LCMS tR=1.15 Min (5 min run, UV254nm), Mass calculated for, M+194.0, observed LC/MS m/z 195.0 (M+H).
Quantity
4630.9 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
20129 mg
Type
reactant
Reaction Step Two
Quantity
1291 mg
Type
reactant
Reaction Step Three
Quantity
5000 mg
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(B(O)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].C(Cl)Cl.Cl[C:22]1[N:27]=[CH:26][C:25]([CH2:28][C:29]#[N:30])=[CH:24][CH:23]=1>O1CCOCC1.O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[C:1]1([C:22]2[N:27]=[CH:26][C:25]([CH2:28][C:29]#[N:30])=[CH:24][CH:23]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3.4,9.10.11.12|

Inputs

Step One
Name
Quantity
4630.9 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Step Two
Name
K3PO4
Quantity
20129 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Step Three
Name
Quantity
1291 mg
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
5000 mg
Type
reactant
Smiles
ClC1=CC=C(C=N1)CC#N
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 75° C. under argon overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (×2)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation and purification by column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=C(C=N1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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